D-Panthenol-d4 D-Panthenol-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC20242656
InChI: InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2
SMILES:
Molecular Formula: C9H19NO4
Molecular Weight: 209.28 g/mol

D-Panthenol-d4

CAS No.:

Cat. No.: VC20242656

Molecular Formula: C9H19NO4

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

D-Panthenol-d4 -

Specification

Molecular Formula C9H19NO4
Molecular Weight 209.28 g/mol
IUPAC Name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide
Standard InChI InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2
Standard InChI Key SNPLKNRPJHDVJA-LCCDPTQESA-N
Isomeric SMILES [2H]C([2H])(CC([2H])([2H])O)NC(=O)[C@@H](C(C)(C)CO)O
Canonical SMILES CC(C)(CO)C(C(=O)NCCCO)O

Introduction

Chemical and Structural Characteristics of D-Panthenol-d4

Molecular Architecture

D-Panthenol-d4 (C9_9H15_{15}D4_4NO4_4) features a molecular weight of 209.28 g/mol, with deuterium atoms strategically incorporated at four positions to minimize isotopic effects on biological activity . The compound’s structure preserves the alcohol and amide functional groups critical for its prodrug conversion to pantothenic acid, essential for coenzyme A synthesis .

Table 1: Key Molecular Properties of D-Panthenol-d4

PropertyValue
Molecular FormulaC9_9H15_{15}D4_4NO4_4
Molecular Weight209.28 g/mol
Deuterium Substitution4 H atoms replaced
Storage Conditions-20°C (pure form)

Deuteration alters the vibrational modes of C-D bonds, detectable via infrared spectroscopy, which aids in distinguishing the labeled compound from its non-deuterated counterpart during analytical assays .

Synthesis and Stability

Future Directions and Research Opportunities

Advanced Tracer Techniques

Coupling D-Panthenol-d4 with high-resolution mass spectrometry could elucidate tissue-specific coenzyme A dynamics, particularly in neurological and dermatological contexts. Additionally, dual-isotope labeling (e.g., with 13^{13}C) may enable multiplexed tracking of parallel metabolic pathways.

Therapeutic Hybridization

Integrating deuterated panthenol into multifunctional compounds, akin to benzothiazole derivatives with antioxidant and antiproliferative properties , presents a promising avenue for dual-action therapeutics. For instance, conjugating D-Panthenol-d4 with UVA-filtering moieties could yield photostable skincare agents with enhanced bioavailability.

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